Predicted Physicochemical Profile of 32763-32-9 vs para‑Nitro Isomer (CAS 96422‑12‑7): Boiling Point and Density Differentiation
ACD/Labs Percepta‑predicted data indicate that the target meta‑nitro compound (CAS 32763‑32‑9) exhibits a boiling point of 477.5 ± 47.0 °C and a density of 1.6 ± 0.1 g/cm³ . By contrast, the para‑nitro isomer (CAS 96422‑12‑7) has a predicted boiling point of 497.8 ± 47.0 °C and a density of 1.622 ± 0.06 g/cm³ . No experimental determinations of these properties have been reported for either compound.
| Evidence Dimension | Predicted boiling point and density |
|---|---|
| Target Compound Data | BP: 477.5 ± 47.0 °C; Density: 1.6 ± 0.1 g/cm³ (ACD/Labs Percepta) |
| Comparator Or Baseline | para‑NO₂ isomer (CAS 96422‑12‑7): BP: 497.8 ± 47.0 °C; Density: 1.622 ± 0.06 g/cm³ (ACD/Labs Percepta) |
| Quantified Difference | ΔBP ≈ −20 °C; ΔDensity ≈ −0.02 g/cm³ |
| Conditions | In silico prediction using ACD/Labs Percepta platform, version 14.00; standard conditions (760 mmHg for BP). |
Why This Matters
The predicted ~20 °C lower boiling point relative to the para isomer suggests different distillation or sublimation behavior during purification, which may be relevant for selecting the appropriate isomer for a synthetic route where volatility differences affect recovery.
